4-Bromo-4'-nitrobiphenyl

概要

説明

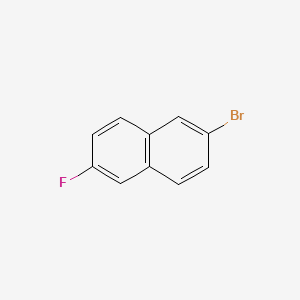

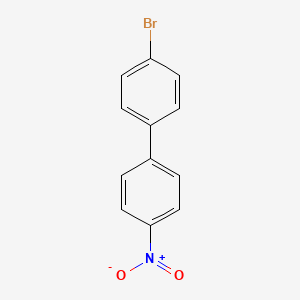

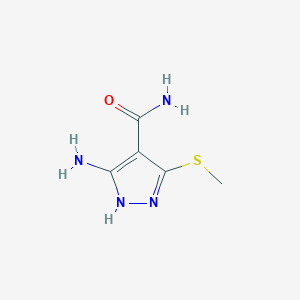

4-Bromo-4’-nitrobiphenyl, also known as 4-Bromo-4’-nitrodiphenyl, is a chemical compound that consists of a biphenyl core with a bromine atom at the 4-position and a nitro group at the 4’-position .

Molecular Structure Analysis

4-Bromo-4’-nitrobiphenyl has a molecular formula of C12H8BrNO2 . It has been observed to show significant 180° orientational disorder, leading to a peculiar spatial distribution of polar properties in molecular crystals .Physical And Chemical Properties Analysis

4-Bromo-4’-nitrobiphenyl has a density of 1.5±0.1 g/cm3, a boiling point of 386.9±17.0 °C at 760 mmHg, and a flash point of 187.8±20.9 °C . It has a molar refractivity of 65.1±0.3 cm3, a polar surface area of 46 Å2, and a logP of 4.50 .科学的研究の応用

Molecular Crystal Engineering

4-Bromo-4’-nitrobiphenyl (BNBP) exhibits peculiar orientational disorder in molecular crystals, leading to bipolar crystals . This property is crucial in the field of molecular crystal engineering where the control of crystal polarity is essential. The ability of BNBP to develop into a bipolar final growth state makes it a valuable compound for creating materials with specific polar properties.

Electronics

In the electronics industry, BNBP’s orientational disorder at the crystal/nutrient interface is exploited to produce domains of opposite average polarity in as-grown crystals . This characteristic is significant for the development of electronic components that require a precise distribution of polar properties.

Pharmaceuticals

While specific applications of BNBP in pharmaceuticals are not directly cited, its structural properties suggest potential use in drug design and synthesis. The presence of both bromine and nitro groups within its structure could make BNBP a candidate for the synthesis of complex organic molecules, possibly serving as an intermediate or a reactant in pharmaceutical research .

Material Science

BNBP’s structural and physical properties, such as its boiling point and density, are relevant in material science research . These properties may influence the compound’s behavior in various material synthesis processes, potentially making it a component in the creation of new materials.

Organic Synthesis

BNBP can be utilized in organic synthesis, particularly in reactions requiring halogenated compounds. Its bromine and nitro groups make it a versatile reagent that can participate in various chemical transformations, contributing to the synthesis of a wide range of organic compounds .

Analytical Chemistry

In analytical chemistry, BNBP’s well-defined structure and properties, such as exact mass and boiling point, allow for its use as a standard or reference compound in various analytical techniques . Its distinct spectral properties can be particularly useful in spectroscopic analysis.

Safety and Hazards

作用機序

Target of Action

It’s known that the compound can interact with various molecular structures due to its bipolar nature .

Mode of Action

The mode of action of 4-Bromo-4’-nitrobiphenyl is primarily through its peculiar orientational disorder . This disorder occurs at the crystal/nutrient interface, producing domains of opposite average polarity for as-grown crystals . The acceptor groups (NO2 or CN) are predominantly present at crystal surfaces .

Result of Action

The molecular and cellular effects of 4-Bromo-4’-nitrobiphenyl’s action are primarily related to its orientational disorder . This disorder leads to a peculiar spatial distribution of polar properties in molecular crystals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-4’-nitrobiphenyl . For instance, the stochastic process of polarity formation can be influenced by adding a symmetrical biphenyl to a growing system . In such a case, Monte Carlo simulations predict an inverted net polarity compared with the growth of pure 4-Bromo-4’-nitrobiphenyl .

特性

IUPAC Name |

1-(4-bromophenyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYRWXNUGZFNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283606 | |

| Record name | 4-bromo-4'-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-4'-nitrobiphenyl | |

CAS RN |

6242-98-4 | |

| Record name | 4-Bromo-4′-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6242-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 32424 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006242984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6242-98-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-4'-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the crystal structure of 4-bromo-4'-nitrobiphenyl?

A1: 4-bromo-4'-nitrobiphenyl exhibits significant orientational disorder in its crystal structure. This disorder arises from the molecule's ability to orient itself in two opposite directions by 180° with almost equal probability. [] This peculiar characteristic results in the formation of bipolar crystals, meaning they possess both positive and negative poles within the same crystal. Interestingly, the introduction of a symmetrical biphenyl molecule during crystallization can disrupt this polarity formation and even reverse the initial bipolar state. []

Q2: How can 4-bromo-4'-nitrobiphenyl be synthesized selectively?

A2: 4-Bromo-4'-nitrobiphenyl can be selectively synthesized by nitrating 4-bromobiphenyl using nitrogen dioxide and molecular oxygen as the nitrating system in the presence of a catalyst. [] Research shows that zeolite HBEA-25 exhibits superior catalytic activity for this reaction, leading to a higher yield of the desired 4-bromo-4'-nitrobiphenyl isomer over the 4-bromo-2'-nitrobiphenyl isomer. [] Optimization of the reaction conditions, including the catalyst amount, reaction temperature, and molar ratio of reactants, is crucial to achieving high selectivity and yield.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one](/img/structure/B1267462.png)